molecular formula C13H18N2O2 B1343447 Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate CAS No. 312262-99-0

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Cat. No. B1343447
Key on ui cas rn: 312262-99-0
M. Wt: 234.29 g/mol
InChI Key: IFVFWRBRBWRJFJ-UHFFFAOYSA-N
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Patent
US07056909B2

Procedure details

A mixture of 4-8 (1.4 g, 6.03 mmol) and 10% Pd/carbon (1 g) in EtOH (30 mL) was stirred under a balloon of hydrogen for 18 h. Filtration and evaporative removal of the solvent gave 4-9 as a white solid.
Name
4-8
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH:5]=[CH:6][C:7]1[CH:16]=[CH:15][C:14]2[CH2:13][CH2:12][CH2:11][NH:10][C:9]=2[N:8]=1)[CH3:2].[H][H]>CCO.[Pd].[C]>[CH2:1]([O:3][C:4](=[O:17])[CH2:5][CH2:6][C:7]1[CH:16]=[CH:15][C:14]2[CH2:13][CH2:12][CH2:11][NH:10][C:9]=2[N:8]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
4-8
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(C=CC1=NC=2NCCCC2C=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Pd carbon
Quantity
1 g
Type
catalyst
Smiles
[Pd].[C]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=NC=2NCCCC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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